Deramciclane fumarate

Beschreibung

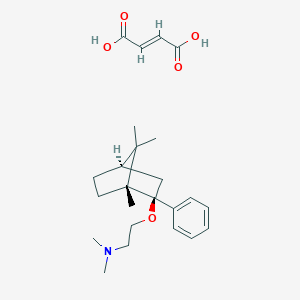

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

120444-72-6 |

|---|---|

Molekularformel |

C24H35NO5 |

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |

InChI |

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |

InChI-Schlüssel |

RFQWRWCCNQNACG-HJYQBBATSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |

Synonyme |

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Deramciclane Fumarate: A Technical Overview of its Anxiolytic Mechanism of Action

Abstract

Deramciclane (B39774) is a novel, non-benzodiazepine psychoactive compound investigated for its anxiolytic properties. Its mechanism of action diverges significantly from traditional anxiolytics, centering on the modulation of the serotonin (B10506) system. This technical guide provides an in-depth analysis of deramciclane's core mechanism, supported by quantitative data from in vitro, preclinical, and clinical studies. The primary mechanism involves a dual action on serotonin 2 receptors: it functions as a potent antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] This profile is supplemented by secondary activities, including high affinity for sigma receptors and inhibition of GABA reuptake.[4][5] While deramciclane demonstrated anxiolytic effects in animal models and initial clinical trials for Generalized Anxiety Disorder (GAD), it did not separate from placebo in larger Phase III trials.[6][7][8] This document details the pharmacological data, experimental methodologies, and signaling pathways that define the anxiolytic potential of deramciclane for an audience of researchers and drug development professionals.

Core Pharmacological Profile: Dual Serotonin Receptor Modulation

The anxiolytic activity of deramciclane is primarily attributed to its high-affinity interaction with two key serotonin receptor subtypes, 5-HT2A and 5-HT2C, which are G-protein coupled receptors implicated in the regulation of mood and anxiety.[1][4]

5-HT2C Receptor Inverse Agonism

Hyperactivity of the 5-HT2C receptor system is strongly associated with the pathophysiology of anxiety.[9][10][11] Deramciclane acts as an inverse agonist at this receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's constitutive (basal) activity. This was demonstrated in phosphoinositide hydrolysis assays, where deramciclane not only antagonized serotonin-stimulated activity but also decreased basal signaling by up to 33%.[1] This reduction in the tonic activity of 5-HT2C receptors is believed to be a key contributor to its anxiolytic effect.[1][12]

Table 1: In Vitro 5-HT2C Receptor Activity of Deramciclane

| Receptor | Assay System | Pharmacological Parameter | Value | Reference |

|---|---|---|---|---|

| 5-HT2C | 5-HT-Stimulated Phosphoinositide Hydrolysis | Antagonism (IC₅₀) | 168 nM | [1] |

| 5-HT2C | Basal Phosphoinositide Hydrolysis (Choroid Plexus) | Inverse Agonism (EC₅₀) | 93 nM |[1] |

Caption: 5-HT2C receptor signaling and the inhibitory action of Deramciclane.

5-HT2A Receptor Antagonism

Deramciclane also acts as a potent antagonist at 5-HT2A receptors.[5][6][7] While the role of 5-HT2A antagonism in anxiety is complex, it is a mechanism shared by several effective antidepressant and antipsychotic agents with anxiolytic properties.[5][13] Blockade of 5-HT2A receptors can modulate downstream dopaminergic and glutamatergic pathways, contributing to a reduction in anxiety and an improvement in mood. Positron Emission Tomography (PET) studies in humans have confirmed that orally administered deramciclane penetrates the blood-brain barrier and achieves significant occupancy of cortical 5-HT2A receptors.[14]

Secondary Pharmacological Targets

In addition to its primary effects on serotonin receptors, deramciclane displays a broader pharmacological profile that may contribute to its overall effects. It exhibits high affinity for sigma-1 receptors and functions as an inhibitor of high-affinity synaptosomal GABA reuptake.[4][5] It also possesses low to moderate affinity for dopamine (B1211576) D1/D2 and histamine (B1213489) H1 receptors.[4][5] Some evidence also suggests an inhibitory effect on NMDA receptor function.[15]

In Vivo Receptor Engagement and Pharmacokinetics

The translation of in vitro activity to in vivo effect is dependent on the drug's ability to reach its target and its pharmacokinetic properties.

Preclinical and Clinical Receptor Occupancy

Studies in both animals and humans have demonstrated that deramciclane achieves substantial receptor occupancy at clinically relevant doses. In rats, single doses resulted in high occupancy of both 5-HT2A and 5-HT2C receptors in the brain.[1] In humans, PET imaging showed a clear dose-dependent occupancy of 5-HT2A receptors in the frontal cortex.[14]

Table 2: In Vivo Receptor Occupancy of Deramciclane

| Species | Receptor | Dose / Plasma Concentration | Max. Occupancy (%) | Method | Reference |

|---|---|---|---|---|---|

| Rat | 5-HT2C | 0.5 mg/kg (single dose) | 45% | Receptor Autoradiography | [1] |

| Rat | 5-HT2C | 10 mg/kg (single dose) | 79% | Receptor Autoradiography | [1] |

| Rat | 5-HT2A | 10 mg/kg (single dose) | 78% | Receptor Autoradiography | [1] |

| Human | 5-HT2A | 21 ng/mL (plasma conc.) | 50% | PET with [11C]-NMSP | [14] |

| Human | 5-HT2A | 70 ng/mL (plasma conc.) | 90% | PET with [11C]-NMSP |[14] |

Human Pharmacokinetic Profile

Deramciclane exhibits linear and dose-proportional pharmacokinetics at steady-state.[2] It is readily absorbed and has a sufficiently long half-life to allow for twice-daily dosing. Its principal metabolite is N-desmethylderamciclane.[16] While it is a weak inhibitor of the CYP2D6 enzyme, it does not significantly affect CYP3A4.[4][17]

Table 3: Human Pharmacokinetic Parameters of Deramciclane

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | 2 - 4 hours | [4] |

| Elimination Half-life (t½) | ~20 - 30 hours | [2][16][18] |

| Oral Bioavailability (Tablet) | ~36% | [4][16] |

| Primary Metabolite | N-desmethylderamciclane | [16] |

| CYP450 Interaction | Weak inhibitor of CYP2D6 |[17] |

Evidence from Preclinical and Clinical Studies

Anxiolytic Activity in Animal Models

Deramciclane has demonstrated anxiolytic-like effects across a range of validated preclinical assays, including the Vogel's punished drinking test, social interaction test, and marble-burying behavior.[8] Studies using the Geller-Seifter conflict test further support the anxiolytic potential of 5-HT2C receptor antagonists.[12]

Clinical Efficacy in Generalized Anxiety Disorder (GAD)

The anxiolytic potential of deramciclane was evaluated in patients with GAD. An 8-week, double-blind, placebo-controlled, dose-finding study provided evidence of efficacy.[6][7] Doses of 30 mg/day and 60 mg/day showed clinically relevant improvements, with the 60 mg/day dose achieving statistical significance over placebo in reducing the total Hamilton Anxiety Rating Scale (HAM-A) score.[6][7] Both doses produced significant improvements in the psychic anxiety subscale of the HAM-A.[6][7] The drug was generally well-tolerated, with headache being the most common adverse event, and no withdrawal reactions were observed upon abrupt discontinuation.[6][7] Despite these promising early results, a combined analysis of subsequent Phase III trials failed to demonstrate a statistically significant separation from placebo, and development was discontinued.[8]

Table 4: Efficacy of Deramciclane in Generalized Anxiety Disorder (8-Week Dose-Finding Study)

| Treatment Group (per day) | Change from Baseline in HAM-A Total Score (Mean) | p-value vs. Placebo (Total Score) | p-value vs. Placebo (Psychic Anxiety Factor) | Reference |

|---|---|---|---|---|

| Placebo | -8.9 | - | - | [6][7] |

| Deramciclane 10 mg | -9.6 | Not Significant | Not Significant | [6][7] |

| Deramciclane 30 mg | -11.9 | 0.059 | < 0.05 | [6][7] |

| Deramciclane 60 mg | -12.4 | 0.024 | < 0.05 |[6][7] |

Key Experimental Methodologies

Phosphoinositide Hydrolysis Assay

This assay was used to quantify deramciclane's functional activity at the 5-HT2C receptor.[1]

-

Principle: 5-HT2C receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of radiolabeled inositol phosphates is measured as an indicator of receptor activation.

-

Protocol Outline:

-

Choroid plexus tissue from rat brains, which is rich in 5-HT2C receptors, is dissected and homogenized.

-

The tissue is pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

The tissue is then incubated with deramciclane (for inverse agonism) or with serotonin in the presence of varying concentrations of deramciclane (for antagonism).

-

The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.

-

Radioactivity is quantified by liquid scintillation counting to determine IC₅₀ and EC₅₀ values.

-

Human PET Study Protocol

This non-invasive imaging technique was used to measure 5-HT2A receptor occupancy in the human brain.[14]

-

Principle: A radiolabeled ligand that binds specifically to the target receptor (in this case, [11C]-N-methyl spiperone (B1681076) for 5-HT2A receptors) is administered. The PET scanner detects the radiation, allowing for quantification of receptor binding. A competing drug like deramciclane will displace the radioligand, and the reduction in signal is used to calculate receptor occupancy.

-

Protocol Outline:

-

Healthy male volunteers undergo a baseline PET scan with [11C]-NMSP to measure initial receptor availability.

-

Subjects are administered a single oral dose of deramciclane (e.g., 20, 50, or 150 mg).

-

Repeat PET scans are performed at specific time points post-dosing (e.g., 3 and 6 hours).

-

Blood samples are taken concurrently to measure plasma concentrations of deramciclane.

-

Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after deramciclane administration, using a reference region with low receptor density (e.g., cerebellum).

-

GAD Clinical Trial Design Workflow

The dose-finding study for deramciclane in GAD followed a standard, rigorous design to assess efficacy and safety.[6][7]

Caption: Workflow for the Phase II dose-finding clinical trial in GAD.

Summary and Conclusion

The mechanism of action of deramciclane fumarate (B1241708) in anxiety is centered on its unique profile as a high-affinity 5-HT2A receptor antagonist and 5-HT2C receptor inverse agonist. In vitro functional assays confirm its ability to reduce the basal constitutive activity of 5-HT2C receptors, a key pathway implicated in anxiogenesis. In vivo studies in animals and humans demonstrate that deramciclane achieves significant target engagement in the central nervous system. This pharmacological profile translated to anxiolytic-like effects in preclinical models and promising efficacy signals in an early-phase clinical trial for Generalized Anxiety Disorder. Despite this, the compound ultimately failed to meet its primary endpoints in larger pivotal trials. The comprehensive data available for deramciclane nevertheless provide valuable insights into the therapeutic potential of dual 5-HT2A/2C modulation for the treatment of anxiety disorders and serve as an important case study for drug development professionals.

References

- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Deramciclane - Wikipedia [en.wikipedia.org]

- 5. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]

- 6. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Xia & He Publishing [xiahepublishing.com]

- 9. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of deramciclane and N-desmethylderamciclane after single and repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Deramciclane Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane (B39774) ((1R,2S,4R)-(-)-N,N-dimethyl-2-[(1,7,7-trimethyl-2-phenylbicyclo[1][1][2] hept-2-yl) oxy] ethane (B1197151) amine) is a novel, non-benzodiazepine anxiolytic agent. Its unique pharmacological profile, centered on the modulation of serotonergic and GABAergic systems, distinguishes it from classical anxiolytics. This technical guide provides a comprehensive overview of the preclinical pharmacological data for Deramciclane fumarate (B1241708), including its mechanism of action, receptor binding affinity, and its effects in various animal models. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its preclinical characteristics.

Mechanism of Action

Deramciclane's primary mechanism of action involves a multi-target engagement within the central nervous system. It is a potent antagonist of the serotonin (B10506) 5-HT2A receptor and an inverse agonist at the 5-HT2C receptor[3]. Additionally, Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain[2]. This multifaceted profile contributes to its anxiolytic and potential antidepressant effects, while differentiating it from traditional benzodiazepines.

Serotonin 5-HT2A Receptor Antagonism

Deramciclane exhibits high affinity for the 5-HT2A receptor, where it acts as an antagonist[2]. The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, Deramciclane can modulate downstream signaling cascades implicated in anxiety and mood regulation.

Serotonin 5-HT2C Receptor Inverse Agonism

Deramciclane not only acts as an antagonist at the 5-HT2C receptor but also exhibits inverse agonist properties[3]. This means that it can reduce the constitutive activity of the receptor in the absence of an agonist. In a physiological system in the choroid plexus, Deramciclane was found to decrease basal phosphoinositide hydrolysis by up to 33%[3]. This inverse agonism may contribute significantly to its anxiolytic effects.

GABA Reuptake Inhibition

In addition to its serotonergic activity, Deramciclane inhibits the high-affinity synaptosomal reuptake of GABA[2]. By blocking the GABA transporter (GAT), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This action is distinct from benzodiazepines, which allosterically modulate the GABAA receptor.

Receptor Binding and Functional Activity

The affinity of Deramciclane for various neurotransmitter receptors has been characterized, although specific Ki values are not consistently reported in publicly available literature. The available quantitative data from functional assays are summarized below.

Receptor Binding Profile

Table 1: Qualitative Receptor Binding Profile of Deramciclane

| Receptor | Affinity | Reference |

| 5-HT2A | High | [2] |

| 5-HT2C | High | [2] |

| Dopamine (B1211576) D1 | Low to Moderate | [2] |

| Dopamine D2 | Low to Moderate | [2] |

| Histamine (B1213489) H1 | Low to Moderate | [2] |

| Sigma | High | [2] |

Functional Assay Data

Functional assays have provided quantitative measures of Deramciclane's activity at the 5-HT2C receptor.

Table 2: Functional Activity of Deramciclane at the 5-HT2C Receptor

| Assay | Parameter | Value | Reference |

| 5-HT-stimulated Phosphoinositide Hydrolysis | IC50 | 168 nM | [3] |

| Basal Phosphoinositide Hydrolysis (Inverse Agonism) | EC50 | 93 nM | [3] |

In Vivo Receptor Occupancy

In vivo studies have determined the receptor occupancy of Deramciclane at 5-HT2A and 5-HT2C receptors in the brain.

Table 3: In Vivo Receptor Occupancy of Deramciclane

| Receptor | Species | Dose | Max. Occupancy | Reference |

| 5-HT2C | Rat | 0.5 mg/kg | 45% | |

| 5-HT2C | Rat | 10 mg/kg | 79% | |

| 5-HT2A | Human | 150 mg (single oral dose) | ~100% (estimated) | [4] |

Preclinical Efficacy in Animal Models

Deramciclane has been evaluated in a range of preclinical animal models to assess its anxiolytic, antidepressant, and antipsychotic potential.

Anxiolytic Activity

Deramciclane has demonstrated anxiolytic-like effects in several established animal models, including the social interaction test, the marble-burying test, and the light-dark box test[5].

Antidepressant-like Activity

The potential antidepressant effects of Deramciclane have been investigated in models such as the forced swim test and the olfactory bulbectomy model in rats.

-

Forced Swim Test: In the rat forced swim test, a model of "behavioral despair," Deramciclane at a dose of 5 mg/kg significantly reduced immobility time, suggesting an antidepressant-like effect. A 1 mg/kg dose did not produce a significant effect[5].

-

Olfactory Bulbectomy Model: In the bilateral olfactory bulbectomy rat model, which is used to screen for novel antidepressants, Deramciclane (at doses of 5 and 10 mg/kg) did not reverse the hyperactivity associated with the model, in contrast to the positive control, imipramine[5]. These conflicting results suggest that further investigation into its antidepressant potential is warranted.

Antipsychotic-like Activity

The 5-HT2A receptor antagonism of Deramciclane suggests potential for antipsychotic activity. While specific preclinical studies on psychosis models were not detailed in the provided search results, this remains a plausible area of investigation.

Pharmacokinetics

The pharmacokinetic profile of Deramciclane has been investigated in several species, including rats, dogs, and humans.

Table 4: Pharmacokinetic Parameters of Deramciclane

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | Oral | 10 mg/kg | 0.5 | 44.9 | 106.95 | 3.42 | [6] |

| Rat | IP | 10 mg/kg | - | ≥177.8 | 578.18 | 18.49 | [6] |

| Rat | IV | 10 mg/kg | - | ≥2643.0 | 3127.53 | - | [6] |

| Dog | Oral | - | 6 | - | - | - | [7] |

| Human | Oral (solution) | 30 mg | - | - | - | 44 (27-58) | [8] |

| Human | Oral (tablet) | 30 mg | - | - | - | 36 (23-50) | [8] |

Safety Pharmacology

Preclinical safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions. For Deramciclane, clinical studies in humans have shown it to be well-tolerated at doses up to 60 mg/day over an 8-week period, with headache being the most commonly reported adverse event[9]. No significant changes in electrocardiogram, blood pressure, or heart rate were observed in a multiple oral dosing study in healthy volunteers[1]. While specific preclinical safety pharmacology studies on the cardiovascular, respiratory, and central nervous systems were not detailed in the search results, the clinical data suggest a favorable safety profile.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of Deramciclane for various receptors.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Deramciclane fumarate at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Deramciclane or vehicle.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of Deramciclane that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Forced Swim Test

Objective: To assess the antidepressant-like activity of Deramciclane.

Animals: Male Sprague-Dawley rats.

Apparatus: A cylindrical container (e.g., 40 cm tall, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

Procedure:

-

Pre-test session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This serves to induce a state of "behavioral despair."

-

Remove the rats, dry them, and return them to their home cages.

-

Test session (Day 2, 24 hours after pre-test): Administer Deramciclane (e.g., 1 and 5 mg/kg, i.p.) or vehicle to the rats.

-

After a set pre-treatment time (e.g., 30-60 minutes), place the rats back into the swim cylinder for a 5-minute test session.

-

Record the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

-

A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Rat Olfactory Bulbectomy

Objective: To evaluate the potential of Deramciclane to reverse the behavioral deficits induced by olfactory bulbectomy, a model of depression.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Surgery: Anesthetize the rats and perform a bilateral aspiration of the olfactory bulbs. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

-

Recovery: Allow the animals a recovery period of at least two weeks.

-

Treatment: Administer Deramciclane (e.g., 5 and 10 mg/kg, i.p.) or vehicle daily for a chronic period (e.g., 14 days).

-

Behavioral Testing: Assess the animals in a battery of behavioral tests, such as the open field test to measure locomotor activity. Olfactory bulbectomized rats typically exhibit hyperactivity, and an effective antidepressant is expected to normalize this behavior.

Synaptosomal GABA Uptake Assay (General Protocol)

Objective: To measure the inhibitory effect of Deramciclane on GABA reuptake.

Materials:

-

Synaptosomal preparation from rat brain tissue.

-

[3H]GABA (radiolabeled GABA).

-

This compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare synaptosomes from a relevant brain region (e.g., cortex).

-

Pre-incubate the synaptosomes with varying concentrations of Deramciclane or vehicle.

-

Initiate the uptake reaction by adding [3H]GABA.

-

Incubate for a short period to allow for GABA uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of [3H]GABA taken up by the synaptosomes using a scintillation counter.

-

Determine the concentration of Deramciclane that inhibits 50% of the GABA uptake (IC50).

Conclusion

This compound possesses a unique and complex preclinical pharmacological profile characterized by its dual action on the serotonergic system as a 5-HT2A antagonist and a 5-HT2C inverse agonist, coupled with its ability to inhibit GABA reuptake. Preclinical studies have demonstrated its potential as an anxiolytic and have suggested possible antidepressant effects, although the latter requires further clarification. Its pharmacokinetic profile supports oral administration. The available safety data from clinical trials are encouraging. This technical guide provides a foundation for further research and development of Deramciclane and similar multi-target compounds for the treatment of anxiety and other neuropsychiatric disorders. Further studies to fully elucidate its receptor binding affinities (Ki values) and a comprehensive preclinical safety pharmacology assessment would be valuable additions to its profile.

References

- 1. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]

- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Xia & He Publishing [xiahepublishing.com]

- 6. Safety Pharmacology [datasci.com]

- 7. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

Deramciclane Fumarate: A Technical Overview of 5-HT2A and 5-HT2C Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of deramciclane (B39774) fumarate (B1241708) for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. Deramciclane is recognized as a high-affinity antagonist at both 5-HT2A and 5-HT2C receptors, with additional inverse agonist properties identified at the 5-HT2C subtype.[1][2] This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of Deramciclane Fumarate

The following table summarizes the reported binding affinity and functional activity of deramciclane at the 5-HT2A and 5-HT2C receptors.

| Receptor | Parameter | Value | Species/Tissue | Assay Type | Reference |

| 5-HT2A | Receptor Occupancy (50%) | 21 ng/mL (plasma concentration) | Human | In Vivo PET with [11C]-N-methyl spiperone | [3] |

| Receptor Occupancy (90%) | 70 ng/mL (plasma concentration) | Human | In Vivo PET with [11C]-N-methyl spiperone | [3] | |

| Receptor Occupancy (max) | up to 78% | Rat | Ex Vivo Autoradiography | [1] | |

| 5-HT2C | IC50 | 168 nM | Rat (choroid plexus) | Phosphoinositide Hydrolysis Assay | [1][2] |

| EC50 (inverse agonism) | 93 nM | Rat (choroid plexus) | Phosphoinositide Hydrolysis Assay | [1] | |

| Receptor Occupancy (max) | up to 79% (at 10 mg/kg) | Rat (choroid plexus) | Ex Vivo Autoradiography | [1] |

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors primarily couple through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The 5-HT2C receptor has also been shown to couple to other G-protein pathways, including Gi/o and G12/13, adding complexity to its downstream signaling cascades.

Experimental Protocols

The binding affinities and functional activities presented in this guide are determined through established pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of a test compound.

References

- 1. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo and In Vitro Efficacy of Deramciclane Fumarate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that have characterized the pharmacokinetics, mechanism of action, and potential therapeutic applications of Deramciclane fumarate (B1241708). Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a thorough resource for the scientific community. Although initially investigated for generalized anxiety disorder (GAD), and showing promise in preclinical and early clinical trials, it did not demonstrate statistically significant efficacy in Phase III trials for this indication.[3][4] Nevertheless, its distinct mechanism of action continues to make it a subject of scientific interest.

Pharmacokinetic Profile

Deramciclane has been studied in various animal models and in humans, demonstrating rapid absorption and linear pharmacokinetics over a range of doses.[1]

In Vivo Pharmacokinetics in Rats

A study in Wistar rats investigated the pharmacokinetics of a 10 mg/kg dose of Deramciclane fumarate administered via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5][6][7] The results highlighted a very fast absorption after oral administration and a significant first-pass metabolism, leading to low oral bioavailability.[5][6]

Table 1: Pharmacokinetic Parameters of Deramciclane in Rats (10 mg/kg dose) [5][6][7]

| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |

| Cmax (ng/mL) | 44.9 | ≥177.8 | ≥2643.0 |

| Tmax (h) | 0.5 | - | - |

| t½ (h) | 3.42 - 5.44 | 3.42 - 5.44 | 3.42 - 5.44 |

| AUC₀-∞ (ng·h/mL) | - | - | 29.2-fold > oral, 5.4-fold > i.p. |

| Absolute Bioavailability (%) | 3.42 | 18.49 | - |

Table 2: Pharmacokinetic Parameters of N-desmethyl Deramciclane (Metabolite) in Rats [5][6][7]

| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Intravenous (i.v.) |

| Cmax (ng/mL) | 32.0 | ≥25.4 | 51.0 |

| t½ (h) | 2.90 - 5.44 | 2.90 - 5.44 | 2.90 - 5.44 |

In Vivo Pharmacokinetics in Humans

In healthy male volunteers, Deramciclane exhibited linear pharmacokinetics.[1] Following a 30 mg dose, the drug was well-tolerated.[8] Multiple oral dosing studies have also been conducted.[9]

Table 3: Pharmacokinetic Parameters of Deramciclane in Humans (30 mg dose) [8]

| Parameter | Intravenous (i.v.) | Oral (solution) | Oral (tablet) |

| Distribution t½ (h) | 0.04 ± 0.01 (1st), 3.03 ± 0.50 (2nd) | - | - |

| Elimination t½ (h) | 26.6 ± 5.5 | ~25 | ~25 |

| Clearance (L/kg) | 0.24 ± 0.10 | - | - |

| Mean Oral Bioavailability (%) | - | 44 | 36 |

Table 4: Elimination Half-life of N-desmethyl Deramciclane in Humans [8]

| Administration Route | Elimination t½ (h) |

| Intravenous (i.v.) | 38.2 ± 6.9 |

| Oral | ~25 |

A study on multiple oral dosing showed that steady-state was reached within seven days, with the drug accumulating approximately three-fold.[9] The elimination half-life was slightly prolonged at steady-state compared to a single dose.[9]

Mechanism of Action

Deramciclane's primary mechanism of action involves the modulation of the serotonin (B10506) system.[1][10] It also interacts with other neurotransmitter systems.

Serotonin Receptor Activity

-

5-HT2A Receptor Antagonist : Deramciclane acts as a potent antagonist at serotonin 5-HT2A receptors.[1][11]

-

5-HT2C Receptor Inverse Agonist : It functions as an inverse agonist at 5-HT2C receptors.[1][12][13] This means that it not only blocks the receptor but also reduces its constitutive activity.[13] In vitro studies have shown that deramciclane antagonizes 5-HT-stimulated phosphoinositide hydrolysis with an IC50 of 168 nM and decreases basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM).[13]

Other Neurotransmitter Systems

-

GABA Reuptake Inhibitor : Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3]

-

NMDA Receptor Inhibition : In vitro studies have demonstrated that Deramciclane can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating glutamatergic neurotransmission.[14] It significantly inhibited NMDA-induced [3H]D-aspartate release and transmembrane Ca2+ flux in rat cerebrocortical homogenates.[14]

-

Dopamine (B1211576) Receptor Affinity : The compound shows moderate affinity for D2 dopamine receptors and low affinity for D1 receptors.[1]

Caption: Mechanism of Action of Deramciclane.

In Vivo Efficacy Studies

Preclinical studies in animal models have suggested anxiolytic and antidepressant-like effects of Deramciclane.

Forced Swim Test in Rats

In a forced swim test, a model used to assess antidepressant potential, Deramciclane demonstrated a significant effect on immobility time.[15]

Table 5: Effect of Deramciclane on Immobility Time in the Forced Swim Test [15]

| Treatment Group | Mean Immobility Time (s) ± SEM |

| Vehicle | 105.4 ± 8.1 |

| Deramciclane (1 mg/kg) | 90.2 ± 7.6 |

| Deramciclane (5 mg/kg) | 68.3 ± 6.9 |

| p < 0.01 vs. vehicle |

Receptor Occupancy Studies in Humans

A positron emission tomography (PET) study in healthy male volunteers was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the frontal cortex after single oral doses of Deramciclane.[16] The study found that Deramciclane penetrates the blood-brain barrier and binds to 5-HT2A receptors in a dose- and concentration-dependent manner.[16] A plasma concentration of 21 ng/mL resulted in 50% receptor occupancy, while 70 ng/mL led to 90% occupancy.[16]

In Vitro Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms of Deramciclane.

Receptor Binding and Functional Assays

As previously mentioned, in vitro assays confirmed Deramciclane's high affinity for 5-HT2A and 5-HT2C receptors.[13] Functional assays, such as the phosphoinositide hydrolysis assay, established its inverse agonist properties at the 5-HT2C receptor.[13]

Cytochrome P450 Inhibition

In vitro findings indicated that Deramciclane is an inhibitor of the cytochrome P450 (CYP) 2D6 enzyme.[17][18] A clinical study confirmed this, showing that repeated administration of 60 mg Deramciclane doubled the area under the curve (AUC) of desipramine (B1205290), a CYP2D6 substrate.[18]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Subjects : Male Wistar rats.

-

Drug Administration : this compound (10 mg/kg) was administered orally, intraperitoneally, or intravenously.[5]

-

Sample Collection : Blood samples were collected at various time points post-administration.

-

Analytical Method : Plasma concentrations of Deramciclane and its N-desmethyl metabolite were determined using a validated gas chromatography method with nitrogen-selective detection (GC-NPD) following solid-phase extraction.[5][6]

-

Pharmacokinetic Analysis : Parameters such as Cmax, Tmax, t½, and AUC were calculated from the plasma concentration-time data.[5]

Caption: Experimental Workflow for Rat Pharmacokinetics.

Forced Swim Test

-

Subjects : Male rats.[15]

-

Apparatus : A cylindrical container filled with water.[15]

-

Procedure :

-

Pre-test session : Rats are placed in the water for 15 minutes.

-

Drug Administration : 24 hours after the pre-test, rats are administered either vehicle or Deramciclane (1 or 5 mg/kg).[15]

-

Test session : 60 minutes after drug administration, rats are placed back in the water for a 5-minute test session.

-

-

Data Analysis : The duration of immobility during the test session is recorded and analyzed. A decrease in immobility time is indicative of antidepressant-like activity.[15]

In Vitro Phosphoinositide Hydrolysis Assay

-

Tissue Preparation : Choroid plexus tissue, which is rich in 5-HT2C receptors, is used.[13]

-

Assay Principle : This assay measures the accumulation of inositol (B14025) phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2C.

-

Procedure :

-

Tissue is incubated with [³H]myo-inositol to label membrane phosphoinositides.

-

The tissue is then exposed to Deramciclane in the presence or absence of a 5-HT agonist.

-

The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

-

Data Analysis : The ability of Deramciclane to inhibit agonist-stimulated inositol phosphate (B84403) accumulation (antagonist effect) and to decrease basal levels (inverse agonist effect) is determined.[13]

Caption: Deramciclane's Effect on 5-HT2C Signaling.

Conclusion

This compound possesses a multifaceted pharmacological profile, characterized by its potent interaction with the serotonergic system, particularly as a 5-HT2A antagonist and a 5-HT2C inverse agonist, and its influence on GABAergic and glutamatergic pathways. While it did not achieve primary endpoints in late-stage clinical trials for generalized anxiety disorder, the extensive in vivo and in vitro data underscore its unique mechanism of action. This compilation of pharmacokinetic data, efficacy studies, and detailed methodologies serves as a valuable resource for further investigation into the therapeutic potential of Deramciclane and similar compounds in neuropsychiatric disorders.

References

- 1. Deramciclane - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Xia & He Publishing [xiahepublishing.com]

- 4. Orion discontinues deramciclane studies in GAD due to lack of efficacy in Phase 3 [orionpharma.com]

- 5. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deramciclane | C20H31NO | CID 119590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy Deramciclane | 120444-71-5 [smolecule.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deramciclane inhibits N-methyl-D-aspartate receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]

- 16. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of the novel anxiolytic drug deramciclane on cytochrome P450 2D6 activity as measured by desipramine pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 18. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Deramciclane Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deramciclane is a novel, non-benzodiazepine anxiolytic agent that has been investigated for the treatment of various anxiety disorders.[1][2][3] Its unique pharmacological profile, distinct from traditional anxiolytics, has made it a subject of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Deramciclane fumarate (B1241708), detailed experimental methodologies for their determination, and an exploration of its mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

Deramciclane, chemically known as (-)-[1R,2S,4R]-2-(2-dimethylaminoethoxy)-2-phenyl-1,7,7-trimethylbicyclo[2.2.1]heptane, is a camphor (B46023) derivative.[2][4] The fumarate salt is the form typically used in pharmaceutical research and development.[4]

Table 1: Chemical Identifiers for Deramciclane Fumarate

| Identifier | Value | Source |

| IUPAC Name | N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine; (E)-but-2-enedioic acid | [5][6] |

| CAS Number | 120444-72-6 | [7][8] |

| Molecular Formula | C₂₄H₃₅NO₅ | [6][9] |

| Molecular Weight | 417.54 g/mol | [6][7][9] |

| Synonyms | EGIS-3886, EGYT-3886 | [4][5] |

The stereostructure of Deramciclane has been unequivocally determined by single-crystal X-ray diffraction analysis.[4]

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Key Physicochemical Properties of Deramciclane and its Fumarate Salt

| Property | Value | Form | Source |

| Melting Point | 210-213 °C | Fumarate Salt | [7] |

| pKa (Strongest Basic) | 8.87 - 9.61 | Free Base | [1][5][7] |

| Log P (Octanol/Water) | 5.9 | Free Base | [7] |

| Log P (Octanol/Water) | 1.41 | Fumarate Salt | [7] |

| Water Solubility (25°C) | 0.0088 g/100 mL | Free Base | [7] |

| Polar Surface Area | 12.47 Ų | Free Base | [1] |

| Rotatable Bond Count | 5 | Free Base | [1] |

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key experiments relevant to the characterization of this compound.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a standard method for its determination.[2][10][11]

Methodology:

-

Preparation: A 1mM solution of this compound is prepared in a suitable solvent, often a co-solvent system like methanol/water for sparingly soluble compounds.[4] The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.[4]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[4]

-

Titration: The sample solution is made acidic (pH ~2) with a standard solution of HCl. The solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M), added in small, precise increments.[10]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of this curve, often calculated using the first or second derivative of the curve.[10]

Caption: Workflow for pKa determination.

Determination of Partition Coefficient (Log P) by Shake-Flask Method

Lipophilicity, quantified by the partition coefficient (Log P), is essential for predicting a drug's ability to cross biological membranes. The shake-flask method is the gold standard for Log P determination.[3][9][12]

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[3][12]

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume ratio of the n-octanol and aqueous phases is combined in a vessel with the dissolved sample. The mixture is shaken vigorously until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of Deramciclane in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Enantiomeric Purity by Chiral HPLC

For chiral molecules like Deramciclane, determining the enantiomeric purity is crucial. The (-)-[1R,2S,4R] enantiomer is the active form. Chiral HPLC is the preferred method for this analysis.[4]

Methodology:

-

Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers is selected. For Deramciclane, a Chiralcel OD column has been successfully used.[4]

-

Mobile Phase: An appropriate mobile phase is chosen. A mixture of hexane (B92381) and ethanol (B145695) (e.g., 99.5:0.5 v/v) has been reported for Deramciclane.[4]

-

Sample Analysis: A solution of the this compound sample is injected into the HPLC system.

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Quantification: The enantiomeric purity is calculated based on the peak areas of the two enantiomers in the chromatogram. For Deramciclane, an enantiomeric purity exceeding 99.9% has been achieved.[4]

Mechanism of Action and Signaling Pathways

Deramciclane's anxiolytic effects are primarily mediated through its interaction with the serotonergic system. It acts as a selective antagonist at serotonin (B10506) 5-HT₂A receptors and an inverse agonist at 5-HT₂C receptors.[1][2][3][10] It also exhibits some activity as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[3][11]

-

5-HT₂A Receptor Antagonism: By blocking 5-HT₂A receptors, Deramciclane inhibits the excitatory effects of serotonin in brain regions associated with anxiety and mood regulation.

-

5-HT₂C Receptor Inverse Agonism: As an inverse agonist, Deramciclane not only blocks the receptor but also reduces its constitutive (basal) activity.[10] This action is significant because 5-HT₂C receptor activation is known to promote anxiety and decrease the release of dopamine (B1211576) and norepinephrine. By inhibiting this receptor, Deramciclane can produce anxiolytic and potentially antidepressant-like effects.[10][11] This is achieved by antagonizing the 5-HT-stimulated phosphoinositide hydrolysis mediated by the receptor.[10]

-

GABA Reuptake Inhibition: By weakly inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, Deramciclane may enhance GABAergic neurotransmission, contributing to a calming or anxiolytic effect.[11][13]

Caption: Deramciclane's multi-target mechanism.

Conclusion

This compound possesses a distinct set of physicochemical properties, including high lipophilicity in its free base form, a basic pKa, and a high melting point as a fumarate salt. These characteristics, determined through standard analytical protocols such as potentiometric titration and the shake-flask method, are fundamental to understanding its pharmaceutical behavior. Its unique mechanism of action, centered on the antagonism of 5-HT₂A and inverse agonism of 5-HT₂C receptors, differentiates it from other anxiolytic agents and provides a strong rationale for its therapeutic potential. This guide serves as a foundational resource for researchers engaged in the further study and development of Deramciclane and related compounds.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. ijirss.com [ijirss.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

Deramciclane Fumarate: A Technical Guide to Metabolism and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deramciclane (B39774) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile, acting as a 5-HT₂A receptor antagonist and a 5-HT₂C receptor inverse agonist. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and guiding further drug development. This technical guide provides a comprehensive overview of the metabolism of deramciclane fumarate, with a focus on its metabolic pathways, the identification and characterization of its active metabolites, and the key enzymes involved in its biotransformation. Quantitative pharmacokinetic data are presented in structured tables for comparative analysis, and detailed experimental methodologies from pivotal studies are described. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a clear understanding of the core concepts.

Metabolic Pathways of Deramciclane

The biotransformation of deramciclane is extensive, involving several key enzymatic reactions. The primary metabolic routes include N-demethylation of the dimethylaminoethyl side chain, hydroxylation at various positions on the camphor (B46023) ring, and cleavage of the ether linkage.[1]

N-Demethylation

The most prominent metabolic pathway is the N-demethylation of the tertiary amine on the side chain, leading to the formation of the principal and pharmacologically active metabolite, N-desmethylderamciclane.[2][3] This metabolite has a pharmacological profile similar to the parent compound.[3]

Hydroxylation

Deramciclane undergoes oxidation at multiple sites, resulting in the formation of various hydroxylated derivatives.[1] Hydroxylation can occur on the camphor moiety of the molecule.[1] These hydroxylated metabolites can be further metabolized.

Side-Chain Cleavage

Another identified metabolic pathway is the cleavage of the ether bond in the side chain, which results in the formation of phenylborneol.[1]

The metabolic scheme of deramciclane is visualized in the following diagram:

Active Metabolites

The primary active metabolite of deramciclane is N-desmethylderamciclane . This metabolite has been shown to possess a pharmacological activity profile similar to that of the parent drug.[3] The contribution of other metabolites, such as the various hydroxylated derivatives, to the overall pharmacological effect of deramciclane has not been extensively characterized.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of deramciclane and its principal active metabolite, N-desmethylderamciclane, have been evaluated in both human and animal studies. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Deramciclane in Healthy Male Volunteers

| Parameter | Intravenous (30 mg) | Oral Solution (30 mg) | Oral Tablet (30 mg) |

| Distribution Half-life (t½α) | 0.04 ± 0.01 h | - | - |

| Distribution Half-life (t½β) | 3.03 ± 0.50 h | - | - |

| Elimination Half-life (t½) | 26.6 ± 5.5 h | ~25 h[4] | ~25 h[4] |

| Clearance (CL) | 0.24 ± 0.10 L/h/kg[4] | - | - |

| Oral Bioavailability (F) | - | 44% (range 27-58%)[4] | 36% (range 23-50%)[4] |

| Data are presented as mean ± SD where available.[4] |

Table 2: Pharmacokinetic Parameters of N-desmethylderamciclane in Healthy Male Volunteers after Deramciclane Administration

| Parameter | Intravenous Deramciclane (30 mg) | Oral Deramciclane (30 mg) |

| Elimination Half-life (t½) | 38.2 ± 6.9 h[4] | ~25 h[4] |

| Data are presented as mean ± SD.[4] |

Table 3: Pharmacokinetic Parameters of Deramciclane in Rats after a 10 mg/kg Dose

| Parameter | Intravenous | Intraperitoneal | Oral |

| Cmax (ng/mL) | ≥2643.0[5] | ≥177.8[5] | 44.9[5] |

| tmax (h) | - | - | 0.5[5] |

| Biological Half-life (t½) | 3.42 - 5.44 h[5] | 3.42 - 5.44 h[5] | 3.42 - 5.44 h[5] |

| Absolute Bioavailability (F) | - | 18.49%[5] | 3.42%[5] |

| Data are presented as reported in the study.[5] |

Table 4: Pharmacokinetic Parameters of N-desmethylderamciclane in Rats after a 10 mg/kg Dose of Deramciclane

| Parameter | Intravenous | Intraperitoneal | Oral |

| Cmax (ng/mL) | 51.0[5] | ≥25.4[5] | 32.0[5] |

| Biological Half-life (t½) | 2.90 - 5.44 h[5] | 2.90 - 5.44 h[5] | 2.90 - 5.44 h[5] |

| Data are presented as reported in the study.[5] |

Role of Cytochrome P450 Enzymes

The metabolism of deramciclane is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

CYP2E1 has been identified as the key enzyme responsible for catalyzing the main biotransformation pathways of deramciclane, including N-demethylation, side-chain cleavage, and hydroxylation.[1]

-

Deramciclane has been shown to be a weak inhibitor of CYP2D6 .[6] This suggests a potential for drug-drug interactions with other medications that are substrates of this enzyme.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the metabolism and pharmacokinetics of deramciclane.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolic pathways of deramciclane.

Methodology:

-

Incubation: Deramciclane was incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Inhibitor Screening: To identify the specific CYP enzymes involved, incubations were performed in the presence of selective chemical inhibitors for various CYP isoforms. For example, diethyl-dithiocarbamate was used as a selective inhibitor of CYP2E1.[1]

-

Metabolite Identification: The reaction mixtures were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Effect of the novel anxiolytic drug deramciclane on cytochrome P(450) 2D6 activity as measured by desipramine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data on Deramciclane Fumarate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deramciclane (B39774) (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] It acts as a selective antagonist at serotonin (B10506) 5-HT2A receptors and an inverse agonist at 5-HT2C receptors.[1][3][4] Additionally, Deramciclane functions as a gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][5] This document provides a comprehensive overview of the available early-phase clinical trial data for Deramciclane fumarate (B1241708), focusing on its pharmacokinetics, safety, and tolerability in healthy volunteers. The information is compiled from published clinical studies to support further research and development efforts.

Pharmacokinetic Profile

Early-phase clinical trials have characterized the pharmacokinetic profile of Deramciclane following single and multiple oral doses, as well as intravenous administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Deramciclane and its active metabolite, N-desmethylderamciclane, from studies conducted in healthy male volunteers.

Table 1: Pharmacokinetic Parameters of Deramciclane after Single Intravenous and Oral Doses [6]

| Parameter | 30 mg Intravenous | 30 mg Oral Solution | 30 mg Oral Tablet |

| Deramciclane | |||

| Distribution Half-life (t½α) (h) | 0.04 ± 0.01 | - | - |

| Second Distribution Half-life (t½β) (h) | 3.03 ± 0.50 | - | - |

| Elimination Half-life (t½) (h) | 26.6 ± 5.5 | ~25 | ~25 |

| Clearance (CL) (L/h/kg) | 0.24 ± 0.10 | - | - |

| Bioavailability (F) (%) | - | 44 (range 27-58) | 36 (range 23-50) |

| N-desmethylderamciclane | |||

| Elimination Half-life (t½) (h) | 38.2 ± 6.9 | ~25 | ~25 |

Table 2: Pharmacokinetic Parameters of Deramciclane after Single and Repeated Oral Dosing [7]

| Parameter | Single Dose (10 mg) | Steady State (10 mg b.i.d.) | Single Dose (30 mg) | Steady State (30 mg b.i.d.) | Single Dose (60 mg) | Steady State (60 mg b.i.d.) |

| Elimination Half-life (t½) (h) | 24.3 | 30.5 | 20.9 | 25.6 | 22.9 | 28.7 |

| Accumulation Ratio | - | ~3-fold | - | ~3-fold | - | ~3-fold |

| Relative Bioavailability Increase | - | ~1.4-fold | - | ~1.4-fold | - | ~1.4-fold |

Table 3: Pharmacokinetic Parameters of Deramciclane and N-desmethylderamciclane After 4-Week Repeated Oral Dosing (60 mg b.i.d.) [8]

| Parameter | Deramciclane | N-desmethylderamciclane |

| AUC(0-∞) after first dose (ng·h/mL) | 1,251 ± 385 | - |

| Apparent Elimination Half-life (t½) after first dose (h) | 24.9 ± 3.5 | - |

| Apparent Elimination Half-life (t½) after 4 weeks (h) | 29.3 ± 9.3 | - |

| Accumulation Index (Week 1 to 4) | 2.3 - 2.7 | Increased from week 1 to 2, then stable |

Experimental Protocols

The following sections detail the methodologies employed in the key early-phase clinical studies of Deramciclane.

Single and Repeated Dose Pharmacokinetics in Healthy Volunteers

-

Study Design: These studies were typically randomized, double-blind, and placebo-controlled.[7][8] Some studies employed a crossover design for intravenous and oral administration comparisons.[6]

-

Subject Population: Healthy male volunteers were enrolled in these early-phase trials.[6][7][8]

-

Drug Administration:

-

Intravenous: Deramciclane was administered as a single 30 mg dose.[6]

-

Oral: Single doses of 10, 30, and 60 mg were administered, followed by twice-daily administration for seven days to achieve steady-state.[7] In another study, a single 60 mg dose was followed by 60 mg twice daily for four weeks.[8]

-

-

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of Deramciclane and its metabolite, N-desmethylderamciclane.

-

Bioanalytical Method: Plasma concentrations of Deramciclane and N-desmethylderamciclane were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Safety and Tolerability Assessment: Safety and tolerability were assessed through continuous monitoring of adverse events, clinical laboratory tests (hematology and clinical chemistry), vital signs (blood pressure and heart rate), and electrocardiograms (ECG).[7][8]

Receptor Occupancy Study

-

Study Design: A positron emission tomography (PET) study was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the brain by Deramciclane.[9]

-

Subject Population: Healthy male volunteers participated in the study.[9]

-

Drug Administration: Single oral doses of 20, 50, and 150 mg of Deramciclane were administered.[9]

-

PET Imaging: The radioligand [11C]-N-methyl spiperone (B1681076) ([11C]-NMSP) was used to assess 5-HT2A receptor binding in the frontal cortex. PET scans were performed before and at 3 and 6 hours after drug administration.[9]

-

Data Analysis: Receptor occupancy was calculated using the ratio method with the cerebellum as a reference region.[9]

Safety and Tolerability

Across the early-phase clinical trials, Deramciclane was generally reported to be safe and well-tolerated in healthy volunteers.

-

Adverse Events: The most frequently reported adverse drug reactions were mild and transient in nature, with tiredness and headache being the most common.[7]

-

Clinical Assessments: No clinically significant changes were observed in clinical chemistry, hematology variables, blood pressure, heart rate, or ECG recordings.[7]

-

Withdrawal Effects: No withdrawal effects were observed after long-term administration.[2]

Mechanism of Action and Signaling Pathways

Deramciclane's anxiolytic effects are attributed to its multi-target mechanism of action.

Serotonin 5-HT2A and 5-HT2C Receptor Modulation

Deramciclane is a potent antagonist of the 5-HT2A receptor and an inverse agonist of the 5-HT2C receptor.[3][4] As an antagonist at the 5-HT2A receptor, it blocks the signaling cascade initiated by serotonin. As an inverse agonist at the 5-HT2C receptor, it reduces the receptor's constitutive activity, particularly affecting the phosphoinositide hydrolysis pathway.[3]

GABA Reuptake Inhibition

Deramciclane also inhibits the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][5] By blocking the GABA transporter 1 (GAT-1), Deramciclane increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and promoting neuronal inhibition.

Conclusion

The early-phase clinical data for Deramciclane fumarate indicate a predictable pharmacokinetic profile with dose-proportional exposure at steady-state and a favorable safety and tolerability profile in healthy volunteers. Its unique mechanism of action, involving antagonism of 5-HT2A receptors, inverse agonism of 5-HT2C receptors, and inhibition of GABA reuptake, provides a strong rationale for its potential as an anxiolytic agent. Further clinical investigation would be necessary to establish its efficacy and safety in patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deramciclane - Wikipedia [en.wikipedia.org]

- 3. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics of deramciclane, a novel anxiolytic agent, after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and safety of deramciclane during multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of deramciclane and N-desmethylderamciclane after single and repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain 5-HT2A receptor occupancy of deramciclane in humans after a single oral administration--a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

Deramciclane Fumarate and its Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deramciclane (B39774) is a novel, non-benzodiazepine anxiolytic agent belonging to the camphor (B46023) derivative class. Its primary mechanism of action within the central nervous system (CNS) is centered on the potent and specific modulation of the serotonin (B10506) system, distinguishing it from traditional anxiolytics. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of deramciclane, its effects on CNS signaling pathways and neurotransmitter systems, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in understanding its unique pharmacological profile.

Pharmacodynamics: Receptor Binding and Mechanism of Action

Deramciclane's primary CNS effects are mediated through its high-affinity interaction with specific serotonin (5-HT) receptor subtypes. It functions as a potent antagonist at 5-HT2A receptors and exhibits inverse agonist properties at 5-HT2C receptors[1][2]. This dual action is central to its anxiolytic effects.

Receptor Binding Profile

The affinity of deramciclane for various CNS receptors has been characterized through radioligand binding assays. The following table summarizes its binding affinities (Ki) and functional activities at key receptors.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Serotonin 5-HT2A | High Affinity (Specific values vary across studies) | Antagonist | [3] |

| Serotonin 5-HT2C | High Affinity (IC50 = 168 nM for antagonizing 5-HT) | Inverse Agonist (EC50 = 93 nM) | [2] |

| Dopamine D2 | Low to Moderate Affinity | Mild Antagonism (at high doses) | [3][4] |

| Sigma Receptors | High Affinity | Not fully characterized | [3] |

| Histamine H1 | Low to Moderate Affinity | Not a primary target | [3] |

Note: Specific Ki values are often proprietary or vary based on assay conditions. The table reflects the qualitative affinity and primary functional activity.

Core Signaling Pathways

Deramciclane's modulation of 5-HT2A and 5-HT2C receptors directly impacts intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.

-

5-HT2A Antagonism: By blocking the 5-HT2A receptor, deramciclane prevents serotonin from activating the Gq protein. This inhibits the subsequent activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The result is a reduction in intracellular calcium release and protein kinase C (PKC) activation, leading to decreased neuronal excitability in relevant pathways, such as those in the prefrontal cortex implicated in anxiety and depression[3][5].

-

5-HT2C Inverse Agonism: At the 5-HT2C receptor, deramciclane not only blocks the effects of serotonin but also reduces the receptor's basal, constitutive activity[2]. This further dampens the Gq/PLC/IP3 signaling cascade, which is believed to contribute significantly to its anxiolytic effect. Chronic treatment with deramciclane, however, does not appear to cause a down-regulation of 5-HT2C receptors[2].

Additionally, some evidence suggests deramciclane may inhibit GABA reuptake and interact with NMDA receptors, although these are considered secondary mechanisms[3][6][7].

Caption: Deramciclane's primary signaling mechanism in the CNS.

Preclinical & Clinical CNS Effects

Preclinical Evidence

Deramciclane has demonstrated anxiolytic-like effects in a variety of animal models.

| Experimental Model | Species | Doses Tested (mg/kg) | Key Findings | Reference |

| Forced Swim Test | Rat | 1, 5 | 5 mg/kg dose significantly reduced immobility time, suggesting antidepressant-like activity. | [8] |

| Olfactory Bulbectomy | Rat | 5, 10 | Did not reverse hyperactivity, showing contradictory evidence for antidepressant effects. | [8] |

| Alcohol Drinking Paradigm | Rat | 1, 3, 10 | No effect on alcohol consumption in alcohol-preferring rats, unlike benzodiazepines. | [4] |

| Electroencephalogram (EEG) | Rat | 1, 3, 10 | Increased total time in deep sleep and lengthened sleep episodes, improving sleep quality. | [9] |

Clinical Studies

Clinical trials have primarily focused on deramciclane's efficacy in Generalized Anxiety Disorder (GAD).

| Study Design | Patient Population | Doses Tested (mg/day) | Primary Efficacy Measure | Key Findings | Reference |

| Double-blind, placebo-controlled, dose-finding | Adults with GAD (DSM-IV) | 10, 30, 60 | Change in HAM-A total score | 60 mg/day showed a statistically significant improvement vs. placebo (p=0.024). 30 mg/day showed a clear trend (p=0.059). | [1][10] |

| PET Study | Healthy Male Volunteers | 20, 50, 150 (single oral) | 5-HT2A Receptor Occupancy | Dose-dependent binding to 5-HT2A receptors. 90% receptor occupancy reached at a plasma concentration of 70 ng/ml. | [11] |

| Drug Interaction Study | Healthy Subjects | 60 | Effect on CYP2D6 | Doubled the AUC of desipramine (B1205290), indicating it is a moderate inhibitor of the CYP2D6 enzyme. | [12] |

The drug was generally well-tolerated in clinical trials, with headache being the most commonly reported adverse event at a frequency similar to placebo[1]. No withdrawal reactions were observed upon abrupt discontinuation[10].

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining a compound's binding affinity for the 5-HT2A receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of deramciclane at the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor[13].

-

Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand[14].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A ligand like spiperone.

-

Instrumentation: 96-well microfilter plates, filtration apparatus, and a microplate scintillation counter[14].

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor are prepared through homogenization and differential centrifugation[15]. Protein concentration is determined via a standard assay (e.g., Bradford).

-

Assay Setup: A fixed concentration of radioligand and a range of concentrations of the test compound (deramciclane) are added to the wells of a 96-well plate.

-

Incubation: The membrane preparation (e.g., 70 µg protein/well) is added to each well. The plate is incubated (e.g., 20 minutes at room temperature) to allow binding to reach equilibrium[14].

-

Separation: The incubation is terminated by rapid filtration through the filter plates under vacuum. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand[15].

-

Quantification: Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding. The IC50 value (concentration of deramciclane that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis (General Protocol)

This protocol describes the general workflow for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following drug administration.

Caption: A generalized workflow for in vivo microdialysis experiments.

Methodological Details:

-

Probe: A typical microdialysis probe consists of a semi-permeable membrane (e.g., 200-400 µm diameter) through which a physiological buffer (artificial cerebrospinal fluid, aCSF) is perfused at a slow, constant rate (e.g., 0.1-2 µL/min)[16][17].

-

Sampling: Molecules in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid down their concentration gradient. This fluid (the dialysate) is collected at timed intervals[18].

-

Analysis: The very low concentrations of neurotransmitters in the dialysate require highly sensitive analytical techniques, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for accurate quantification[17][19].

Conclusion

Deramciclane fumarate (B1241708) presents a unique mechanism of action for an anxiolytic, centered on its dual activity as a 5-HT2A antagonist and a 5-HT2C inverse agonist. This profile differentiates it from benzodiazepines and SSRIs. Preclinical data demonstrate clear anxiolytic-like and sleep-promoting effects. Clinical studies have confirmed its efficacy in treating GAD with a favorable safety and tolerability profile[1][10]. Its moderate inhibition of CYP2D6 is a relevant consideration for drug-drug interactions[12]. The detailed pharmacodynamic and methodological information provided herein serves as a foundational guide for further research and development in the field of CNS therapeutics.

References

- 1. Deramciclane in the treatment of generalized anxiety disorder: a placebo-controlled, double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation [pubmed.ncbi.nlm.nih.gov]

- 3. An Assessment of the Antidepressant Potential of Deramciclane in Two Animal Tests [xiahepublishing.com]